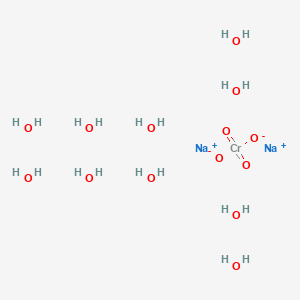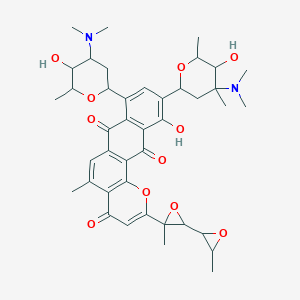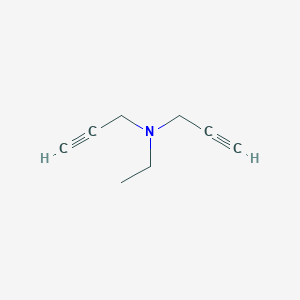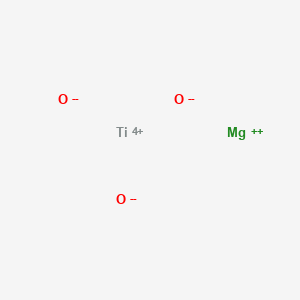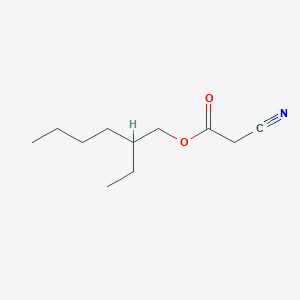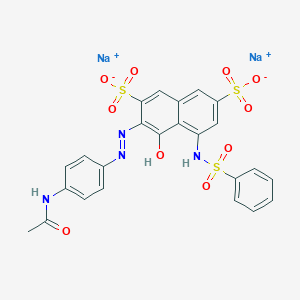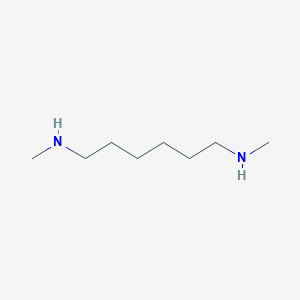
N,N'-Dimethyl-1,6-hexanediamine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N,N'-Dimethyl-1,6-hexanediamine derivatives and related compounds has been widely studied. A notable method involves the one-pot synthesis from CO2, methanol, and diamine over CeO2 catalysts, demonstrating a potential route to polyurethane intermediates with about 80% yield under optimized conditions (Alferov et al., 2019). Another approach utilizes 3-amino-1,2,4-triazole potassium as a solid base catalyst for synthesizing dimethylhexane-1,6-dicarbamate from 1,6-hexanediamine and dimethyl carbonate, achieving nearly 100% selectivity at room temperature (Wang et al., 2016).
Molecular Structure Analysis
Research on N,N'-Dimethyl-1,6-hexanediamine and its derivatives often focuses on modifications to enhance their properties for specific applications. For instance, synthesis and photopolymerization studies of derivatives such as N,N'-dimethyl,-N,N'-di(methacryloxyethyl)-1,6-hexanediamine have been conducted to improve the performance of materials in dental restorations (Nie & Bowman, 2002).
Chemical Reactions and Properties
The methoxycarbonylation of 1,6-hexanediamine with dimethyl carbonate to form dimethylhexane-1,6-dicarbamate is a key reaction involving N,N'-Dimethyl-1,6-hexanediamine. This process has been catalyzed by various catalysts including Mn(OAc)2, showing high yields and providing insights into the reaction mechanism and kinetic studies (Zhao et al., 2017).
Physical Properties Analysis
The physical properties of N,N'-Dimethyl-1,6-hexanediamine derivatives are crucial for their application in different fields. For example, the thermodynamic analysis of the synthesis process provides essential data for understanding the reaction conditions and optimizing the process for industrial applications (Deng, 2007).
Chemical Properties Analysis
The chemical properties, including reactivity and interaction with other compounds, are fundamental for the application of N,N'-Dimethyl-1,6-hexanediamine derivatives. Studies have explored the catalytic activities of various materials in the synthesis process, revealing the potential for improving efficiency and selectivity in the production of polyurethane intermediates and other products (Cao et al., 2015).
Applications De Recherche Scientifique
1. Dental Resin Mixtures
- Application Summary: NDMH is used as a coinitiator and a reactive diluent in dental resin mixtures. It replaces both triethylene glycol dimethacrylate (TEGDMA) and the non-polymerizable amine which is added as a coinitiator in dental resin mixtures .
- Methods of Application: In the model dental resin systems, 2,2-bis[4(2-hydroxy-3-methacryloxypropoxy)phenyl] propane (bis-GMA), camphorquinone (CQ) and ethyl-4-dimethylaminobenzoate (EDAB) were used as monomer, photoinitiator and coinitiator, respectively . Mixtures of bis-GMA/TEGDMA/CQ/EDAB and bis-GMA/TEGDMA/CQ/NDMH were found to reach final conversions of about 45% under comparable visible light irradiation conditions .
- Results or Outcomes: The bis-GMA/TEGDMA/CQ/EDAB, his-GMA/TEGDMA/CQ/NDMH and bis-GMA/NDMH/CQ mixtures were found to have approximately the same glass transition temperature and modulus . The water sorption and solubility of bis-GMA/NDMH/CQ were higher than those of the bis-GMA/TEGDMA/CQ/EDAB, and bis-GMA/TEGDMA/CQ/NDMH .
2. Synthesis of Hydroxyurethane
- Application Summary: N,N’-Dimethyl-1,6-hexanediamine (DMHDA) can be used as an organic building block to synthesize hydroxyurethane by reacting with propylene carbonate .
- Results or Outcomes: The outcome of this application is the synthesis of hydroxyurethane .
3. Methoxycarbonylation of 1,6-Hexanediamine
- Application Summary: NDMH is used in the methoxycarbonylation of 1,6-hexanediamine by dimethyl carbonate to produce dimethylhexane-1,6-dicarbamate .
- Methods of Application: The methoxycarbonylation of 1,6-hexanediamine (HDA) by dimethyl carbonate (DMC) was carried out, using CH3COONa as a catalyst for the first time . The effects of the solvent, reaction temperature, reaction time, and catalyst amount were investigated .
- Results or Outcomes: A yield as high as 99.0% of dimethylhexane-1,6-dicarbamate has been obtained at a temperature of 348 K and a reaction time of 6 h .
4. Preparation of Anion Exchange Membranes
- Application Summary: N,N,N’,N’-Tetramethyl-1,6-hexanediamine (TMHDA) can be used as an aminating agent to prepare anion exchange membranes for solid alkaline fuel cells .
- Results or Outcomes: TMHDA provides cationic groups for better anionic conductivity and acts as a cross-linking agent to enhance dimensional stability .
5. Synthesis of N,N’-dimethyl, N,N’-di (methacryloxy ethyl)-1,6-hexanediamine
- Application Summary: N,N’-Dimethyl-1,6-hexanediamine (DMHDA) can be used to synthesize N,N’-dimethyl, N,N’-di (methacryloxy ethyl)-1,6-hexanediamine (NDMH), a monomer applicable as both a co-initiator and a reactive diluent for dental resins .
- Results or Outcomes: The outcome of this application is the synthesis of NDMH, which can be used as a co-initiator and a reactive diluent for dental resins .
Safety And Hazards
N,N’-Dimethyl-1,6-hexanediamine can cause severe skin burns and eye damage, skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection . If it comes into contact with the skin or eyes, it should be washed off with plenty of water .
Propriétés
IUPAC Name |
N,N'-dimethylhexane-1,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2/c1-9-7-5-3-4-6-8-10-2/h9-10H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDKQJOKKKZNQDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCCCCNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1065348 | |
| Record name | N,N'-Dimethylhexane-1,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1065348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-Dimethyl-1,6-hexanediamine | |
CAS RN |
13093-04-4 | |
| Record name | N1,N6-Dimethyl-1,6-hexanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13093-04-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,6-Hexanediamine, N1,N6-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013093044 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,6-Hexanediamine, N1,N6-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N'-Dimethylhexane-1,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1065348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-dimethylhexane-1,6-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.717 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



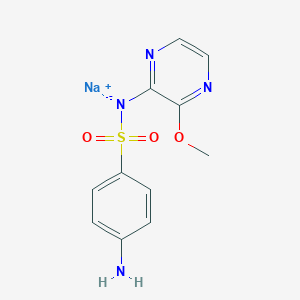

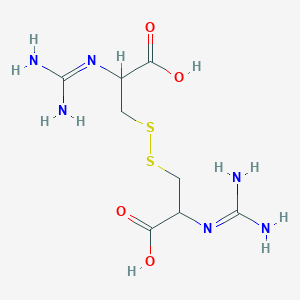
![6-Methoxy-3-methyl-2-[3-methyl-3-(4-nitrophenyl)triazen-1-YL]benzothiazolium chloride](/img/structure/B78658.png)
